

## Carperitide in Heart Failure: A Comparative Meta-Analysis of Clinical Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Carperitide**, a recombinant form of human atrial natriuretic peptide (ANP), has been a subject of extensive research in the management of acute heart failure (AHF). This guide provides a meta-analytical overview of key clinical trials investigating the efficacy and safety of **carperitide**, comparing its performance against placebo and other therapeutic alternatives. The following sections detail the quantitative outcomes from these trials, the experimental methodologies employed, and the underlying signaling pathways.

### Comparative Efficacy of Carperitide: A Meta-Analysis of Clinical Endpoints

The clinical utility of **carperitide** in improving hard clinical endpoints in patients with heart failure remains a topic of debate. Multiple meta-analyses have been conducted to synthesize the evidence from various clinical trials. The tables below summarize the key findings from these analyses, comparing **carperitide** to placebo/standard therapy, nesiritide, and nitrates.

### Carperitide vs. Placebo/Standard Therapy

Recent meta-analyses have yielded conflicting results regarding the impact of **carperitide** on mortality in patients with acute heart failure. One meta-analysis found no significant difference in heart failure-related mortality between **carperitide** and placebo groups[1][2]. However, after adjusting for heterogeneity, the same analysis revealed a significantly higher in-hospital mortality in the **carperitide** group[1][2]. Conversely, another comprehensive meta-analysis



demonstrated no significant difference in all-cause mortality, hospitalization due to heart failure, or the composite outcome of hospitalization and death when comparing **carperitide** to control groups[3][4].

| Outcome                                     | Carperitide<br>Group         | Control Group (Placebo/St andard Therapy) | Risk Ratio<br>(RR) [95%<br>CI] | Heterogenei<br>ty (I²) | Citation |
|---------------------------------------------|------------------------------|-------------------------------------------|--------------------------------|------------------------|----------|
| In-Hospital<br>Mortality                    | Higher                       | Lower                                     | 1.16 [1.07 to<br>1.27]         | 0%                     | [1][2]   |
| Heart Failure-<br>Related<br>Mortality      | No significant difference    | No significant difference                 | 0.81 [0.45 to<br>1.45]         | 62%                    | [1][2]   |
| All-Cause<br>Mortality                      | No significant difference    | No significant difference                 | 1.02 [0.63 to<br>1.66]         | 66%                    | [3][4]   |
| Hospitalizatio<br>n due to<br>Heart Failure | No significant difference    | No significant difference                 | 0.98 [0.85 to<br>1.14]         | 0%                     | [3][4]   |
| Composite of Hospitalization and Death      | No significant<br>difference | No significant difference                 | 0.98 [0.85 to<br>1.14]         | 75%                    | [3][4]   |

### Carperitide vs. Alternative Vasodilators

Comparisons with other vasodilators, such as nesiritide (recombinant B-type natriuretic peptide) and nitrates, are crucial for contextualizing the therapeutic role of **carperitide**.

**Carperitide** vs. Nesiritide: A meta-analysis focusing on cardiovascular surgery patients, a population with some similarities to acute heart failure patients in terms of hemodynamic stress, found that both **carperitide** (ANP) and nesiritide (BNP) infusion may preserve renal function post-surgery. The analysis showed that ANP infusion significantly decreased peak serum creatinine levels and the incidence of arrhythmia and renal replacement therapy. Both ANP and



BNP infusions were associated with a significant reduction in the length of ICU and hospital stays.

| Outcome                         | Carperitide<br>(ANP) /<br>Nesiritide<br>(BNP) | Control Group | Effect                  | Citation |
|---------------------------------|-----------------------------------------------|---------------|-------------------------|----------|
| Peak Serum<br>Creatinine        | Lower with ANP                                | Higher        | Significant<br>Decrease |          |
| Arrhythmia<br>Incidence         | Lower with ANP                                | Higher        | Significant<br>Decrease | _        |
| Renal<br>Replacement<br>Therapy | Lower with ANP                                | Higher        | Significant<br>Decrease |          |
| ICU Stay Length                 | Shorter                                       | Longer        | Significant<br>Decrease |          |
| Hospital Stay<br>Length         | Shorter                                       | Longer        | Significant<br>Decrease | _        |

**Carperitide** vs. Nitrates: A large cohort study comparing **carperitide** with nitrates as a first-line treatment for acute heart failure found that **carperitide** was associated with worse in-hospital outcomes. After adjusting for patient characteristics, the **carperitide** group had a significantly higher risk of in-hospital mortality.

| Outcome                  | Carperitide<br>Group | Nitrates Group | Hazard Ratio<br>(HR) [95% CI] | Citation |
|--------------------------|----------------------|----------------|-------------------------------|----------|
| In-Hospital<br>Mortality | Higher               | Lower          | 1.49 [1.35 to<br>1.64]        |          |

### **Experimental Protocols of Key Clinical Trials**



The following section details the methodologies of pivotal clinical trials included in the metaanalyses, providing insights into the patient populations, interventions, and endpoints evaluated.

## LASCAR-AHF (Low-dose Administration of Carperitide for Acute Heart Failure) Trial

- Study Design: A multicenter, open-label, randomized controlled trial conducted across nine sites in Japan[5].
- Patient Population: 247 patients with acute heart failure.
- Intervention:
  - **Carperitide** Group (n=122): Intravenous low-dose **carperitide** in addition to standard heart failure treatment for 72 hours.
  - Control Group (n=125): Standard heart failure treatment alone[5].
- Primary Endpoint: A composite of all-cause death and hospitalization for heart failure within 2 years[5].
- Key Exclusion Criteria: Not explicitly detailed in the provided search results.
- Statistical Analysis: The primary analysis was based on the intention-to-treat principle. The hazard ratio for the primary endpoint was calculated using a Cox proportional hazards model.

# PROTECT (Effects of Carperitide on the Long-Term Prognosis of Patients with Acute Decompensated Chronic Heart Failure) Study

- Study Design: A multicenter randomized controlled study.
- Patient Population: 49 patients with acute decompensated heart failure (ADHF).
- Intervention:



- Carperitide Group (n=26): Low-dose carperitide (0.01-0.05 μg/kg/min) infused for 72 hours as initial treatment.
- Control Group (n=23): Standard medical treatment without carperitide. Anti-aldosterone drugs were prohibited in both groups.
- Primary Endpoint: A composite of death and rehospitalization during an 18-month follow-up period.
- Key Exclusion Criteria: Not explicitly detailed in the provided search results.
- Statistical Analysis: The primary endpoint was analyzed using the Kaplan-Meier method with the log-rank test. A Cox proportional hazards model was used to identify independent predictors of cardiac events.

# NCT00613964: The Effects of Carperitide on Short and Long-term Prognosis in Patients With Both Cardiac and Renal Failure

- Study Design: A randomized, parallel-group study.
- Patient Population: Patients with heart failure of any etiology and an estimated glomerular filtration rate (eGFR) of ≤ 60 ml/min/1.73 m².
- Intervention:
  - Carperitide Group: Standard heart failure therapy plus carperitide (0.025-0.05 μg/kg/min).
  - Control Group: Standard heart failure therapy alone.
- Primary Endpoint: All-cause mortality at discharge, 6 months, and 2 years.
- Key Exclusion Criteria: Severe heart failure requiring percutaneous cardiopulmonary bypass support, end-stage renal failure on maintenance dialysis, severe hepatic dysfunction, severe anemia, and a history of allergy to carperitide.



 Statistical Analysis: The statistical analysis plan was not detailed in the provided search results.

## Signaling Pathways and Experimental Workflows Carperitide Signaling Pathway

**Carperitide** exerts its physiological effects by activating the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylate cyclase. This initiates a signaling cascade that leads to vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS).



Click to download full resolution via product page

Caption: **Carperitide** binds to NPR-A, activating guanylate cyclase and increasing cGMP, which leads to beneficial downstream effects in heart failure.

### **Meta-Analysis Workflow**

The process of conducting a meta-analysis involves a systematic approach to identify, evaluate, and synthesize all relevant studies on a specific topic.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the side effects of Carperitide? [synapse.patsnap.com]
- 3. What is the mechanism of Carperitide? [synapse.patsnap.com]
- 4. jacc.org [jacc.org]
- 5. Innovative Therapeutics: Designer Natriuretic Peptides PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Carperitide in Heart Failure: A Comparative Meta-Analysis of Clinical Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591418#meta-analysis-of-carperitide-clinical-trialsfor-heart-failure-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com